molecular formula C14H18N4O2 B6944722 N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide

N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide

Cat. No.: B6944722
M. Wt: 274.32 g/mol
InChI Key: SYBWZZSIHILIIA-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a propan-2-yloxy group, and a pyrazole ring. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10(2)20-12-6-5-7-15-13(12)14(19)18(4)11-8-16-17(3)9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBWZZSIHILIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)C(=O)N(C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methylpyrazole ring. This can be achieved by reacting hydrazine with 1,3-diketones under acidic conditions.

    Attachment of the Pyridine Ring: The pyrazole derivative is then coupled with a pyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Propan-2-yloxy Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.

    Biological Studies: It may be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxybenzamide: Similar structure but with a benzamide group instead of a pyridine carboxamide.

    N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxyquinoline-2-carboxamide: Contains a quinoline ring, offering different electronic properties.

Uniqueness

N-methyl-N-(1-methylpyrazol-4-yl)-3-propan-2-yloxypyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyridine ring, coupled with the pyrazole and propan-2-yloxy groups, provides a versatile scaffold for further chemical modifications and applications.

This detailed overview highlights the compound’s synthesis, reactivity, applications, and uniqueness, providing a comprehensive understanding of its potential in various scientific fields

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